2-(4-Chlorophenyl)ethanol

Catalog No.
S773656
CAS No.
1875-88-3
M.F
C8H9ClO
M. Wt
156.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenyl)ethanol

CAS Number

1875-88-3

Product Name

2-(4-Chlorophenyl)ethanol

IUPAC Name

2-(4-chlorophenyl)ethanol

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

InChI

InChI=1S/C8H9ClO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2

InChI Key

HZFRKZWBVUJYDA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCO)Cl

Canonical SMILES

C1=CC(=CC=C1CCO)Cl

Synthesis and Characterization

2-(4-Chlorophenyl)ethanol can be synthesized through various methods, with researchers employing different approaches depending on the desired scale and purity. Common methods include Grignard reactions and reduction of aromatic ketones. Studies have explored the optimization of these processes for efficient production of 2-(4-Chlorophenyl)ethanol with well-defined characteristics ().

Potential Biological Applications

Research suggests that 2-(4-Chlorophenyl)ethanol may possess interesting biological properties. Some studies have investigated its potential as an antimicrobial agent (), while others have explored its insecticidal effects (). However, further research is necessary to fully understand its efficacy and mechanism of action in these contexts.

2-(4-Chlorophenyl)ethanol, also known as para-chlorophenyl ethanol, is an organic compound characterized by a chlorinated phenyl group attached to an ethyl alcohol moiety. Its molecular formula is C8H9ClC_8H_{9}Cl, and it features a hydroxyl group (-OH) on the ethyl side chain. The presence of the chlorine atom at the para position of the phenyl ring significantly influences its chemical properties and biological activities.

The compound is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals. Its structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis.

, including:

  • Esterification: Reacting with carboxylic acids to form esters:
    2(4Chlorophenyl)ethanol+RCOOHRCOOCH2CH2C6H4Cl+H2O2-(4-Chlorophenyl)ethanol+RCOOH\rightarrow RCOO-CH_2CH_2-C_6H_4Cl+H_2O
  • Alkylation: Involving the substitution of the hydroxyl group with alkyl halides:
    2(4Chlorophenyl)ethanol+RXROCH2CH2C6H4Cl+HX2-(4-Chlorophenyl)ethanol+RX\rightarrow RO-CH_2CH_2-C_6H_4Cl+HX

These reactions highlight its utility in synthesizing more complex organic molecules.

Research has indicated that 2-(4-Chlorophenyl)ethanol exhibits several biological activities:

  • Antimicrobial Properties: Studies suggest that it may possess antimicrobial effects, making it a candidate for further exploration in medicinal chemistry.
  • Insecticidal Effects: Preliminary investigations have shown potential insecticidal properties, which could be beneficial in agricultural applications.

Several methods have been developed for synthesizing 2-(4-Chlorophenyl)ethanol:

  • Grignard Reaction: Involves reacting a Grignard reagent with para-chlorobenzaldehyde followed by hydrolysis.
  • Reduction of Aromatic Ketones: This method typically employs reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones into alcohols.
  • Chiral Auxiliary Methods: Utilizing chiral auxiliaries can enhance the enantiomeric purity of the final product, particularly when specific stereochemistry is desired.

These methods vary in complexity and yield, allowing for flexibility depending on the desired application.

2-(4-Chlorophenyl)ethanol finds applications across various domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: Its potential insecticidal properties make it relevant in developing pesticides.
  • Chemical Research: It acts as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

The interactions of 2-(4-Chlorophenyl)ethanol with biological targets are crucial for understanding its pharmacological potential. It may act as a ligand that binds to specific receptors or enzymes, influencing their activity. Ongoing research aims to delineate these interactions further, which could lead to new therapeutic applications or agricultural uses.

Several compounds share structural similarities with 2-(4-Chlorophenyl)ethanol. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
4-ChloroanilineContains a chlorinated phenyl groupPrimarily used in dye manufacturing
2-Amino-4-chlorophenolSimilar amino and chloro groupsExhibits different biological activities
3-Amino-4-chlorophenolSimilar phenolic structureDifferent reactivity patterns
2-Amino-2-(3-chlorophenyl)ethanolChiral compoundPotential use as a chiral auxiliary
2-Amino-2-(4-chlorophenyl)acetic acidContains both amino and carboxylic groupsRelevant in drug synthesis

What sets 2-(4-Chlorophenyl)ethanol apart from these compounds is its specific chiral configuration and the presence of both amino and hydroxyl functional groups on adjacent carbon atoms. This unique arrangement contributes to its distinct reactivity and potential biological activities that may not be observed in its analogs.

XLogP3

1.4

Boiling Point

259.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1875-88-3

Wikipedia

4-Chlorophenethylalcohol

Dates

Modify: 2023-08-15

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